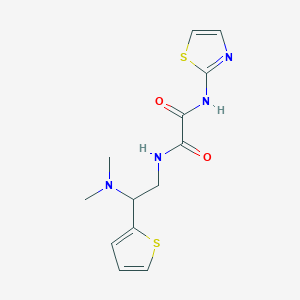![molecular formula C22H21N3O4 B2860134 2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N,N-diethylacetamide CAS No. 877656-84-3](/img/new.no-structure.jpg)
2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N,N-diethylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N,N-diethylacetamide is a complex organic compound belonging to the benzofuro[3,2-d]pyrimidine class. This compound features a benzofuran ring fused to a pyrimidinone ring, with phenyl and diethylacetamide substituents. Its intricate structure makes it a subject of interest in various scientific research fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N,N-diethylacetamide typically involves multi-step organic reactions. One common approach is the aza-Wittig reaction, where iminophosphoranes react with n-butyl isocyanate at temperatures ranging from 40°C to 50°C to form carbodiimide intermediates[_{{{CITATION{{{1{An efficient synthesis of 3-alkyl-2-diversity-substituted benzofuro[3,2 ...](https://journals.sagepub.com/doi/pdf/10.1177/1747519819858734). These intermediates are then reacted with nitrogen-oxygen-containing nucleophiles in the presence of a catalytic amount of sodium ethoxide or potassium carbonate to yield the desired compound[{{{CITATION{{{_1{An efficient synthesis of 3-alkyl-2-diversity-substituted benzofuro3,2 ....
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve scaling up the aforementioned synthetic routes. This would require careful control of reaction conditions, such as temperature, pressure, and the use of specific catalysts, to ensure high yield and purity. Additionally, purification techniques such as recrystallization or chromatography might be employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N,N-diethylacetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: : Nucleophilic substitution reactions can be facilitated by reagents like sodium ethoxide (NaOEt) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions might yield carboxylic acids or ketones, while reduction reactions could produce alcohols or amines.
Aplicaciones Científicas De Investigación
This compound has a wide range of applications in scientific research:
Chemistry: : It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: : Its derivatives have shown potential as antimicrobial, antifungal, and anticancer agents.
Medicine: : Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.
Industry: : It can be used in the production of dyes, polymers, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N,N-diethylacetamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, its derivatives may inhibit enzymes such as topoisomerase I or act as sigma receptor ligands, affecting various biological processes.
Comparación Con Compuestos Similares
This compound is unique due to its specific structural features and potential applications. Similar compounds include other benzofuro[3,2-d]pyrimidines and related heterocyclic compounds. These compounds share common structural elements but differ in their substituents and functional groups, leading to variations in their chemical properties and biological activities.
Propiedades
Número CAS |
877656-84-3 |
|---|---|
Fórmula molecular |
C22H21N3O4 |
Peso molecular |
391.427 |
Nombre IUPAC |
2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N,N-diethylacetamide |
InChI |
InChI=1S/C22H21N3O4/c1-3-23(4-2)18(26)14-24-19-16-12-8-9-13-17(16)29-20(19)21(27)25(22(24)28)15-10-6-5-7-11-15/h5-13H,3-4,14H2,1-2H3 |
Clave InChI |
UXCRCBDWUCXCOQ-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)CN1C2=C(C(=O)N(C1=O)C3=CC=CC=C3)OC4=CC=CC=C42 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 4-{[2-(2-cyclohexylacetyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate](/img/structure/B2860051.png)
![4-(7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)phenol](/img/structure/B2860052.png)
![N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2860057.png)
![1-[4-({2-[(2-Methylprop-2-en-1-yl)oxy]ethyl}amino)phenyl]ethan-1-one](/img/structure/B2860058.png)
![Spiro[4.4]nonan-1-amine](/img/structure/B2860059.png)
![2'-benzyl-1'-oxo-2',4'-dihydro-1'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxylic acid](/img/structure/B2860060.png)

![5-[(dibutylamino)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B2860063.png)
![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(pyridin-3-yl)urea](/img/structure/B2860067.png)
![(1S,2S,5R)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B2860069.png)
![(2Z)-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B2860071.png)

![N-(DIPHENYLMETHYL)-3-[3-(FURAN-2-YL)-1,2,4-OXADIAZOL-5-YL]AZETIDINE-1-CARBOXAMIDE](/img/structure/B2860073.png)
